molecular formula C17H11ClN2O B12699886 8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-35-5

8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12699886
CAS No.: 93663-35-5
M. Wt: 294.7 g/mol
InChI Key: RGRYIPGIYWUFOX-UHFFFAOYSA-N
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Description

8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a chemical compound with the molecular formula C17H11ClN2O It is known for its unique structure, which includes a chloro group, a methylamino group, and an indenoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indenoquinolinone Core: The initial step involves the formation of the indenoquinolinone core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Methylamino Group: The final step involves the introduction of the methylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Methylamine in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8,10-Dichloroindeno(1,2-b)quinolin-11-one
  • 10-Methylaminoindeno(1,2-b)quinolin-11-one

Comparison

8-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to the presence of both a chloro group and a methylamino group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

93663-35-5

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

8-chloro-10-(methylamino)indeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H11ClN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20)

InChI Key

RGRYIPGIYWUFOX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=C1C=C(C=C3)Cl)C4=CC=CC=C4C2=O

Origin of Product

United States

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